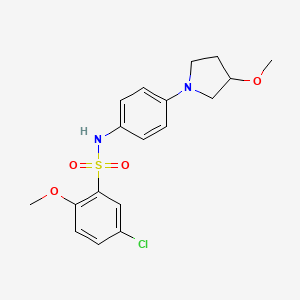

5-氯-2-甲氧基-N-(4-(3-甲氧基吡咯啉-1-基)苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is an organic building block . It has been reported as an intermediate in the synthesis of glyburide . The structure assignments of the new compounds are based on chemical and spectroscopic evidence .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula: C15H14ClNO3 . Unfortunately, the specific 3D structure is not provided in the available resources.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, it is known to be used as an intermediate in the synthesis of glyburide .科学研究应用

- This compound serves as a catalyst for the greener synthesis of amines through transfer hydrogenation of imines. By facilitating this reaction, it contributes to more sustainable and efficient amine production processes .

- As a versatile catalyst, it plays a crucial role in reductive amination reactions. These reactions involve the conversion of carbonyl compounds (such as aldehydes or ketones) to amines by adding a nitrogen source. The compound enables efficient and selective transformations in this context .

- In organic synthesis, this compound participates in formal anti-Markovnikov hydroamination reactions. Specifically, it facilitates the addition of an amino group across a carbon-carbon double bond (olefin) in a regioselective manner. Such reactions are valuable for constructing complex molecules .

- Researchers have reported using this compound as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes. Its role in glyburide synthesis highlights its importance in pharmaceutical chemistry .

- The compound 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide serves as an organic building block. It has been employed in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling reactions with aryltrifluorosilanes. Biaryls are essential structural motifs found in various natural products and pharmaceuticals .

- This compound is a precursor in the synthesis of 5-chloro-2-methoxypyridine. The latter is utilized in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. These reactions enable the construction of complex organic molecules by coupling aryl or heteroaryl boronic acids with halides or triflates .

Catalyst for Greener Amine Synthesis

Reductive Amination

Formal Anti-Markovnikov Hydroamination

Intermediate in Glyburide Synthesis

Building Block for Biaryl Synthesis

Synthesis of 5-Chloro-2-Methoxypyridine

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex organic molecule, and its specific targets could be numerous depending on its structure and functional groups .

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Given its complex structure, it could potentially interact with a variety of biochemical pathways .

Pharmacokinetics

Factors such as its molecular weight, polarity, and solubility could influence its bioavailability .

Result of Action

Its effects would likely depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, high temperatures could increase the compound’s rate of degradation, reducing its stability and efficacy .

属性

IUPAC Name |

5-chloro-2-methoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-24-16-9-10-21(12-16)15-6-4-14(5-7-15)20-26(22,23)18-11-13(19)3-8-17(18)25-2/h3-8,11,16,20H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIRBXJVDFCFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)

![N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2774365.png)

![6,7-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2774376.png)

![5-[(E)-(2-fluorophenyl)methylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B2774380.png)